molecular formula C12H20N4 B1386213 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine CAS No. 942613-54-9

3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine

Cat. No.: B1386213
CAS No.: 942613-54-9
M. Wt: 220.31 g/mol
InChI Key: SPDPAWCDGSUUKN-UHFFFAOYSA-N
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Description

“3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine” is a versatile chemical compound widely used in scientific research. It belongs to the class of organic compounds known as pyridinylpiperazines, which consists of a pyridine linked to a piperazine by a single bond . It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H20N4 . Its InChI Code is 1S/C12H20N4/c13-4-1-7-15-8-10-16(11-9-15)12-2-5-14-6-3-12/h2-3,5-6H,1,4,7-11,13H2 . The molecular weight is 220.32 .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at room temperature .

Mechanism of Action

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby affecting the downstream cellular processes .

Action Environment

The action, efficacy, and stability of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the activity of the compound may be affected by the pH of the environment, as this can influence the ionization state of the compound and its targets. Similarly, temperature can affect the kinetics of the interactions between the compound and its targets.

Biochemical Analysis

Biochemical Properties

3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical environment, influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the type of cell and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also interact with DNA and RNA, influencing gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effectiveness . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these processes is essential for predicting the compound’s effects in different cellular environments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall effectiveness.

Properties

IUPAC Name

3-(4-pyridin-4-ylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-4-1-7-15-8-10-16(11-9-15)12-2-5-14-6-3-12/h2-3,5-6H,1,4,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDPAWCDGSUUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.